Product packaging for CID 66658574(Cat. No.:CAS No. 134523-01-6)

CID 66658574

Cat. No.: B052808
CAS No.: 134523-01-6
M. Wt: 581.6 g/mol
InChI Key: PMXVEIDZHIBOFG-CNZCJKERSA-N
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Description

Atorvastatin sodium is the sodium salt form of atorvastatin, a potent and selective competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme catalyzes the rate-limiting step in the mevalonate pathway, the central biosynthetic route for cholesterol production. By inhibiting HMG-CoA reductase, atorvastatin sodium effectively depletes intracellular cholesterol pools, leading to the upregulation of hepatic low-density lipoprotein (LDL) receptors and subsequent increased clearance of LDL-cholesterol from the bloodstream. This well-characterized mechanism of action makes it an indispensable pharmacological tool for researching dyslipidemia, atherosclerosis, and cardiovascular diseases.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H35FN2NaO5 B052808 CID 66658574 CAS No. 134523-01-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

134523-01-6

Molecular Formula

C33H35FN2NaO5

Molecular Weight

581.6 g/mol

IUPAC Name

sodium (3S,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate

InChI

InChI=1S/C33H35FN2O5.Na/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);/t26-,27-;/m1./s1

InChI Key

PMXVEIDZHIBOFG-CNZCJKERSA-N

Isomeric SMILES

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Na]

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Na]

Other CAS No.

849811-78-5

Synonyms

(βR,δR)-2-(4-Fluorophenyl)-β,δ-dihydroxy-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic Acid Monosodium Salt;  [R-(R*,R*)]-2-(4-Fluorophenyl)-β,δ-dihydroxy-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-

Origin of Product

United States

Physicochemical Properties

Atorvastatin (B1662188) sodium is a white to off-white crystalline powder. fda.gov It is described as being freely soluble in methanol (B129727), soluble in ethanol (B145695), and slightly soluble in distilled water. fda.govrjpdft.com One study reported a melting point range of 171-173°C for atorvastatin sodium. rjpdft.com The pKa of atorvastatin, the parent acid, is a critical parameter influencing its solubility and absorption characteristics.

Synthesis

The synthesis of atorvastatin (B1662188) is a complex multi-step process. One common industrial approach involves the Paal-Knorr cyclocondensation to form the central pyrrole (B145914) ring. acs.org This method typically involves the reaction of a highly substituted 1,4-diketone with a primary amine. acs.org

Alternative synthetic strategies have also been developed. For instance, a total synthesis route utilizing a late-stage, regioselective 1,3-dipolar münchnone cycloaddition has been reported. acs.org Another approach involves the hydrolysis of a boronate compound under basic conditions, followed by lactonization and subsequent salt formation to yield atorvastatin calcium, which can then be converted to the sodium salt. biomolther.org A patented method describes the preparation of atorvastatin sodium by the alkaline hydrolysis of atorvastatin tertiary butyl ester in an alcohol solvent. google.com

Spectroscopic Data

Classical Synthetic Routes

The Paal-Knorr synthesis is a cornerstone of many industrial routes to atorvastatin. acs.orgnih.gov This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine to form the pyrrole (B145914) ring. rsc.org In the context of atorvastatin synthesis, a highly substituted 1,4-diketone is reacted with an amino-ester containing the pre-formed chiral side chain. nih.govrsc.org

A significant challenge in this approach is the synthesis of the sterically hindered 1,4-diketone intermediate. rsc.org One strategy to construct this diketone involves a Knoevenagel condensation followed by a Stetter reaction, utilizing organocatalysts. rsc.org The subsequent Paal-Knorr condensation itself can be slow due to the steric hindrance of the reactants, often requiring optimization with catalysts like pivalic acid and specific solvent systems to achieve high yields. rsc.orgrsc.org This route is favored for its robustness and the avoidance of potentially genotoxic reagents that were used in earlier, more linear approaches. rsc.org

Recent modifications to improve this classical route include the development of one-pot Stetter/Paal-Knorr reaction sequences. acs.orgnih.gov

Advanced and Convergent Synthetic Strategies

To overcome the limitations of classical linear syntheses, more advanced and convergent strategies have been developed, leveraging multicomponent reactions and cycloadditions.

The Ugi four-component reaction (U-4CR) offers a highly convergent approach to key intermediates for atorvastatin synthesis. acs.orgmdpi.com This one-pot reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to rapidly generate a complex α-acylamino amide product. mdpi.comgoogle.com In a novel synthesis of atorvastatin, the U-4CR was used to construct a key amido acid intermediate in just two steps. acs.orgnih.gov This intermediate is a precursor for the subsequent münchnone cycloaddition. acs.orgnih.gov

The 1,3-dipolar cycloaddition of a münchnone with an acetylene (B1199291) derivative represents another powerful, convergent strategy for constructing the pentasubstituted pyrrole core of atorvastatin. acs.orgrsc.org Münchnones are mesoionic heterocyclic compounds that can be generated in situ from N-acylamino acids. rsc.orgthieme-connect.com

In this approach, the münchnone precursor provides the substituents at the 2- and 5-positions of the pyrrole ring, while the acetylene derivative provides the substituents at the 3- and 4-positions. rsc.org A key advantage of this method is its flexibility, allowing for the ready variation of substituents to explore structure-activity relationships. rsc.orgrsc.org A late-stage, regioselective münchnone cycloaddition was successfully employed in a total synthesis of atorvastatin. acs.orgthieme-connect.com This strategy, especially when combined with the Ugi reaction to synthesize the münchnone precursor, provides a concise and efficient route to the final drug molecule. acs.orgnih.gov

Chemo-Enzymatic and Chemical Methods for Optically Active Side Chain Synthesis

The synthesis of the chiral β,δ-dihydroxyheptanoic acid side chain is a critical aspect of atorvastatin production, as the stereochemistry is crucial for its biological activity. researchgate.netjchemrev.com Both chemical and chemo-enzymatic methods have been developed to achieve the desired stereoisomer with high purity. vietnamjournal.ruingentaconnect.comnih.gov

Chemo-enzymatic approaches are particularly attractive due to the high stereoselectivity offered by enzymes. csic.es One prominent strategy utilizes the enzyme 2-deoxyribose-5-phosphate aldolase (B8822740) (DERA). csic.es DERA can catalyze the sequential aldol (B89426) addition of two acetaldehyde (B116499) molecules to an N-protected amino aldehyde, establishing the two required stereocenters in a single step. csic.es This enzymatic step produces a lactol intermediate which can then be chemically converted to the final side chain. csic.esgoogle.com Other enzymes, such as ketoreductases and lipases, are also employed in multi-enzyme systems for the synthesis of atorvastatin side-chain precursors. csic.esresearchgate.net For example, researchers have reported the synthesis of an intermediate using a ketoreductase catalyst, achieving full conversion of the substrate. jchemrev.com

Chemical methods often rely on asymmetric synthesis starting from chiral pool materials like L-maleic acid, or through substrate-controlled or catalyst-controlled asymmetric reactions. jchemrev.com These can involve asymmetric reductions or aldol reactions to set the key stereocenters. researchgate.net While effective, these multi-step chemical syntheses can sometimes be more time-consuming than the more direct enzymatic routes. researchgate.net

Process Optimization and Efficiency in Atorvastatin Sodium Synthesis

The large-scale production of Atorvastatin has necessitated the development of highly efficient and optimized synthetic routes. Research has focused on improving existing methods and exploring novel strategies to enhance yield, reduce the number of steps, increase purity, and lower production costs. Key areas of optimization include modifications to the traditional Paal-Knorr synthesis, the application of multicomponent reactions, the use of biocatalysis, and the refinement of late-stage purification and salt formation steps.

Advancements in the Paal-Knorr Synthesis

Multicomponent Reaction (MCR) Strategies

To improve synthetic efficiency, multicomponent reactions (MCRs) have been employed to shorten the traditional synthetic sequence. nih.gov One notable approach utilizes an Ugi four-component reaction (U-4CR) to synthesize a key amido acid intermediate in just two steps. nih.gov This strategy significantly streamlines the process, reducing the total synthesis of Atorvastatin to only four steps, compared to the seven or eight steps required in earlier routes, such as the münchnone cycloaddition route or the standard Paal-Knorr industrial synthesis. nih.gov These MCR-based methods offer a more convergent and advantageous alternative to classical sequential pathways. nih.gov

Table 1: Comparison of Atorvastatin Synthesis Routes

This table compares the efficiency of the Multicomponent Reaction (MCR) approach to the traditional Paal-Knorr synthesis for Atorvastatin.

Synthetic RouteNumber of StepsKey Reaction TypeReference
Industrial Paal–Knorr Route6-7Paal–Knorr cyclocondensation nih.gov
Münchnone Route81,3-dipolar cycloaddition nih.gov
MCR-based Ugi Reaction Approach4Ugi four-component reaction nih.gov

Biocatalytic and Enzymatic Process Optimization

Biocatalysis presents a powerful tool for the efficient and highly selective synthesis of chiral intermediates for Atorvastatin. nih.gov A key development is a one-pot tandem aldol reaction catalyzed by a deoxyribose-5-phosphate aldolase (DERA) enzyme. nih.gov This process creates a crucial 6-carbon intermediate with two stereogenic centers from simple 2-carbon starting materials. nih.gov Optimization of this enzymatic reaction has led to a nearly 400-fold improvement in volumetric productivity, achieving a rate of 30.6 g/liter per hour, and a 10-fold reduction in the required catalyst load from 20 wt% to 2.0 wt %. nih.govpnas.org The reaction demonstrates exceptional stereoselectivity, yielding the product with an enantiomeric excess (ee) of over 99.9% and a diastereomeric excess (de) of 96.6%. nih.govpnas.org

Table 2: Performance Improvement in Biocatalytic Synthesis of a Key Statin Intermediate

This table illustrates the significant efficiency gains achieved through the optimization of a DERA-catalyzed aldol reaction.

ParameterPublished ProcessOptimized ProcessFold ImprovementReference
Volumetric Productivity0.08 g/liter per h30.6 g/liter per h~400x nih.gov, pnas.org
Catalyst Load (DERA)20 wt %2.0 wt %10x nih.gov, pnas.org
Enantiomeric Excess (ee)Not specified>99.9%- nih.gov, pnas.org
Diastereomeric Excess (de)Not specified96.6%- nih.gov, pnas.org

Optimization of Late-Stage Hydrolysis and Salt Formation

Significant process improvements have been achieved in the final steps of Atorvastatin synthesis, specifically the hydrolysis of the ester intermediate and the subsequent formation of the pharmaceutically acceptable calcium salt. biomolther.orgnih.gov One highly efficient, large-scale method involves the hydrolysis of a lactone intermediate using sodium hydroxide (B78521) in a THF/H₂O mixture. biomolther.org A key innovation in converting the ester intermediate to Atorvastatin calcium is the strategic use of ethyl acetate (B1210297). nih.gov In this optimized process, ethyl acetate serves three distinct functions: it quenches excess sodium hydroxide, removes unreacted starting material and other organic impurities from the aqueous reaction mixture, and finally extracts the target Atorvastatin hemi-calcium salt. nih.gov This streamlined, multi-purpose use of a single solvent enabled a 78.7% yield with a product purity of 99.9% on a 7 kg scale. nih.gov

Table 3: Optimization of Hydrolysis Conditions for Lactone Intermediate

This table summarizes the results of varying conditions for the hydrolysis of the lactone intermediate to its corresponding sodium salt, a key step before final salt formation.

EntryBase (equivalents)SolventTemperature (°C)Time (h)Yield (%)Reference
1NaOH (1.1)Methanol (B129727)/H₂O254- biomolther.org
2NaOH (1.1)Ethanol (B145695)/H₂O254- biomolther.org
3NaOH (1.1)Isopropanol/H₂O254- biomolther.org
4NaOH (1.1)THF/H₂O (1/1, v/v)25475 (as final calcium salt) biomolther.org

Note: Yield reported for Entry 4 is for the final Atorvastatin calcium product after subsequent steps.

Importance of Stereoisomeric Control in Atorvastatin Sodium Synthesis and Analysis

Atorvastatin has two stereogenic centers, resulting in four possible stereoisomers. However, only the (3R,5R)-enantiomer is therapeutically active. researchgate.netmdpi.com The other stereoisomers, particularly the (3S,5S)-enantiomer, are considered impurities and their presence must be carefully controlled. The distinct spatial arrangement of atoms in each enantiomer leads to different interactions with the target enzyme, 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. unibo.it The (3R,5R)-isomer effectively binds to the active site of HMG-CoA reductase, inhibiting cholesterol synthesis, while the other isomers are inactive. unibo.itajol.info

The synthesis of Atorvastatin is a complex process that requires precise stereochemical control to produce the desired (3R,5R)-enantiomer in high purity. researchgate.net The development of enantiomerically pure compounds is a significant focus in the pharmaceutical industry to ensure the safety and efficacy of the final drug product. wisdomlib.org The presence of undesired enantiomers can potentially lead to different pharmacological or toxicological effects. Therefore, rigorous analytical methods are essential to separate and quantify the different stereoisomers, ensuring the enantiomeric purity of Atorvastatin sodium in both bulk drug substance and finished dosage forms. rasayanjournal.co.in

Analytical Methods for Enantiomeric Purity Determination

Several analytical techniques are employed to determine the enantiomeric purity of Atorvastatin sodium. The most prominent methods include Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).

Chiral HPLC is a widely used and robust technique for the enantiomeric separation of Atorvastatin. rasayanjournal.co.in These methods typically utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

Normal-Phase HPLC: Many successful separations are achieved using normal-phase chromatography. A common approach involves using a polysaccharide-based CSP, such as a Chiralpak AD-H or Chiralcel OD-RH column. researchgate.netrasayanjournal.co.inppj.org.ly The mobile phase often consists of a mixture of n-hexane or n-heptane with a polar modifier like ethanol or 2-propanol, and sometimes an acidic additive such as formic acid or trifluoroacetic acid to improve peak shape and resolution. mdpi.comrasayanjournal.co.in

Method Development and Optimization: The development of a chiral HPLC method involves screening various chiral columns and optimizing the mobile phase composition, flow rate, and column temperature to achieve the best separation. mdpi.comrasayanjournal.co.in For instance, a study demonstrated the successful separation of Atorvastatin enantiomers on a Chiralpak AD-H column using a mobile phase of n-hexane and ethanol. rasayanjournal.co.in Another method utilized a Chiralpak AD-3 column with a mobile phase of n-hexane, ethanol, and formic acid, achieving a faster analysis time compared to the European Pharmacopoeia method. mdpi.com

Table 1: Examples of Chiral HPLC Methods for Atorvastatin Enantiomeric Purity

ColumnMobile PhaseFlow Rate (mL/min)Temperature (°C)Retention Time (approx. min)Resolution (Rs)Reference
Chiralpak AD-H (250 x 4.6 mm)n-hexane:ethanol (v/v)1.030(S,S) - 6.6, (R,R) - 7.6>2.5 rasayanjournal.co.in
Chiralpak AD-3 (250 x 4.6 mm)n-hexane:ethanol:formic acid (90:10:0.1 v/v/v)1.035~35>1.5 mdpi.com
Chiralcel OD-RHn-hexane:2-propanol (95:5 v/v)1.0Room Temp-1.2 ajol.infoppj.org.ly
Chiralpak IA-3 (250 x 4.6 mm, 3 µm)n-hexane:ethanol--~15- chiraltech.com

Interactive Data Table: Click on column headers to sort.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as faster analysis times, reduced organic solvent consumption, and high efficiency. wisdomlib.orgresearchgate.net

Methodology: SFC methods for Atorvastatin enantiomeric purity often use a chiral stationary phase with a mobile phase composed of supercritical carbon dioxide and a polar co-solvent, typically an alcohol like methanol. wisdomlib.orgmagtechjournal.com The separation can be further optimized by adjusting parameters such as back pressure, temperature, and the concentration of the co-solvent. wisdomlib.orgmagtechjournal.com

Performance: A developed SFC method using a Chiralpak AD-H column with a mobile phase of supercritical CO2 and methanol (90:10) achieved separation of Atorvastatin enantiomers in under 10 minutes. wisdomlib.org Another SFC method on an ACQUITY UPC² Trefoil CEL2 column separated the enantiomers in 5 minutes with a resolution of 4.1. magtechjournal.com These rapid analysis times make SFC particularly suitable for high-throughput screening. chromatographyonline.com

Enantiospecific Separation Principles and Optimization

The separation of enantiomers relies on the formation of transient diastereomeric complexes between the chiral stationary phase and the individual enantiomers of the analyte. The differing stability of these complexes results in different retention times on the chromatographic column.

Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) carbamate (B1207046) derivatives (e.g., Chiralpak and Chiralcel series), are widely used and have proven effective for separating Atorvastatin enantiomers. mdpi.comrasayanjournal.co.inchiraltech.com The chiral recognition mechanism of these CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, within the chiral grooves of the polysaccharide structure. unibo.it

Mobile Phase Optimization: The composition of the mobile phase plays a crucial role in achieving enantioseparation. In normal-phase HPLC, the type and concentration of the alcohol modifier can significantly affect the retention and resolution of the enantiomers. rasayanjournal.co.in The addition of a small amount of an acid can improve peak symmetry and resolution by suppressing the ionization of the acidic Atorvastatin molecule. mdpi.com In SFC, the percentage of the organic modifier in the supercritical CO2 influences the polarity of the mobile phase and, consequently, the enantioselectivity. wisdomlib.org

Temperature Effects: Column temperature is another important parameter that can be optimized. Changes in temperature can alter the thermodynamics of the interactions between the analyte and the CSP, thereby affecting selectivity and resolution. mdpi.com

Validation of Enantiomeric Purity Methods

To ensure the reliability and accuracy of the analytical results, the developed methods for determining the enantiomeric purity of Atorvastatin sodium must be rigorously validated according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). rasayanjournal.co.in

Validation parameters typically include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as its enantiomer and other related impurities. rasayanjournal.co.in This is demonstrated by achieving baseline separation of the enantiomeric peaks from each other and from any other potential impurities. mdpi.com

Linearity: The method should demonstrate a linear relationship between the concentration of the undesired enantiomer and the analytical response over a specified range. rasayanjournal.co.inmagtechjournal.com This is typically evaluated by analyzing a series of solutions with known concentrations of the impurity.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of the enantiomeric impurity that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. researchgate.netrasayanjournal.co.in For example, one validated HPLC method reported an LOD of 0.18 µg/mL and an LOQ of 0.60 µg/mL for the (S,S)-enantiomer. researchgate.netrasayanjournal.co.in

Accuracy: The accuracy of the method is determined by recovery studies, where a known amount of the enantiomeric impurity is added to a sample and the percentage of recovery is calculated. rasayanjournal.co.inmagtechjournal.com

Precision: This assesses the repeatability of the method, both within the same day (intra-day precision) and on different days (inter-day precision). It is typically expressed as the relative standard deviation (RSD) of a series of measurements. rasayanjournal.co.in A study showed intra- and inter-day assay variations of less than 0.63%. wisdomlib.org

Robustness: The robustness of the method is its ability to remain unaffected by small, deliberate variations in method parameters, such as flow rate, mobile phase composition, and column temperature. wisdomlib.orgrasayanjournal.co.in This ensures the reliability of the method during routine use.

Chemical Degradation Pathways and Kinetic Analysis

Forced Degradation Studies Under Chemical Stress Conditions

To elucidate the inherent stability of atorvastatin (B1662188), comprehensive forced degradation studies have been conducted. These studies expose the drug to a range of chemical stressors, including acid, base, oxidizing agents, light, and heat, to accelerate its decomposition. nih.govproquest.com

Atorvastatin is particularly sensitive to acidic environments, where it undergoes significant degradation. beilstein-journals.orgnih.gov The primary mechanism of acid-catalyzed degradation involves the intramolecular cyclization of the 3,5-dihydroxyheptanoate side chain to form a lactone. beilstein-journals.orgnih.govresearchgate.net This reversible interconversion between the active hydroxy acid form and the inactive lactone form is a key pathway in acidic media. researchgate.netrsc.org

Under moderately acidic conditions (e.g., 0.1 M HCl), this lactonization is the most prominent reaction. beilstein-journals.orgnih.gov However, under more drastic conditions, such as treatment with stronger acids or at higher temperatures, further degradation occurs. These subsequent reactions include the dehydration of the lactone to form an unsaturated lactone. beilstein-journals.orgnih.gov In some cases, hydrolysis of the anilide moiety has been reported, yielding a carboxylic acid derivative. nih.gov Under extremely strong acidic conditions (e.g., concentrated sulfuric acid or hydrochloric acid), complex degradation pathways can lead to novel products, including a bridged tricyclic product or a compound resulting from the loss of the carboxanilide residue. beilstein-journals.orgnih.gov

A study subjecting atorvastatin to an acidic medium resulted in partial degradation and the formation of at least two distinct degradation products. nih.govmdpi.com

Atorvastatin also degrades in basic or alkaline conditions. nih.govmdpi.com However, it appears to be more stable in basic media compared to acidic media. nih.govresearchgate.net In forced degradation studies using sodium hydroxide (B78521), a reduction in the peak area of the parent atorvastatin compound is observed, indicating its decomposition. nih.govmdpi.comresearchgate.net While degradation is confirmed, the identification of specific degradation products in basic media has been challenging in some studies, with one report noting that it was impossible to identify a specific product despite the observed degradation. nih.govmdpi.com In contrast to acid hydrolysis, some studies have reported no significant degradation under base hydrolysis. nih.gov

Oxidative stress is a significant pathway for atorvastatin degradation. nih.govscielo.br The molecule is susceptible to oxidation, primarily targeting the pyrrole (B145914) ring. researchgate.netnih.gov The most probable reaction mechanism involves the formation of an intermediate endoperoxide, which subsequently undergoes rearrangement. researchgate.netnih.gov This can be followed by a nucleophilic attack by the 5-hydroxy group of the heptanoic side chain. researchgate.netnih.gov

Several oxidative degradation products have been prepared and isolated for structural elucidation. These include compounds designated as ATV-FX1, ATV-FXA, ATV-FXA1, and ATV-FXA2, all of which result from the oxidation of the pyrrole ring. researchgate.netnih.gov For example, ATV-FX1 was prepared using hydrogen peroxide in an alkaline solution of atorvastatin. nih.gov A comparable shift of the isopropyl group in atorvastatin, leading to pyrrolidone-type degradation products, has also been observed under oxidative conditions. beilstein-journals.org

Exposure to light and heat are physical stressors that can induce the degradation of atorvastatin. nih.govproquest.com The drug is labile under both photolytic and thermal stress. nih.govbeilstein-journals.org

Photodegradation of atorvastatin in aqueous solutions can be rapid when irradiated with wavelengths between 300-350 nm. scirp.orgscirp.org The degradation process may be self-sensitized, where a product of the degradation reaction acts as a sensitizer, causing an increase in the reaction rate over time. scirp.orgscirp.org The presence of ferric ions can significantly accelerate phototransformation, with the degradation following first-order kinetics in their presence. scirp.orgscirp.org Studies have identified the formation of multiple degradation products under various photolytic conditions. researchgate.netproquest.com

Thermal stress, such as exposure to dry heat at 105°C for 10 days, also results in considerable degradation of the drug substance. nih.gov

Degradation Kinetics and Rate Constant Determination

Kinetic analysis of atorvastatin degradation under different stress conditions reveals the rate at which the drug decomposes. These studies have shown that the degradation kinetics vary depending on the specific stressor. nih.gov Atorvastatin is demonstrably less stable in acidic mediums compared to basic ones. nih.govresearchgate.netsemanticscholar.org

Kinetic Parameters of Atorvastatin Degradation
MediumKinetic OrderRate Constant (k)
AcidicFirst-Order1.88 × 10⁻² s⁻¹
BasicZero-Order2.35 × 10⁻⁴ mol L⁻¹ s⁻¹

In acidic media, the degradation of atorvastatin best fits a first-order kinetic model. nih.govmdpi.com This indicates that the rate of degradation is directly proportional to the concentration of the drug. The experimentally determined rate constant (k) for the degradation in an acid medium was 1.88 × 10⁻² s⁻¹. nih.govresearchgate.netnih.gov This relatively high rate constant confirms the lower stability of atorvastatin under acidic conditions. nih.govresearchgate.net

Zero-Order Kinetic Degradation in Basic Media

Studies on the degradation kinetics of atorvastatin under basic conditions have demonstrated that the process follows zero-order kinetics. nih.govresearchgate.netnih.govsemanticscholar.orgdntb.gov.ua In a zero-order reaction, the rate of degradation is independent of the concentration of the reactant. This implies that the degradation rate remains constant over time.

The degradation of atorvastatin in a basic medium was investigated, and the kinetic model of best fit was determined to be zero-order, with a strong linear correlation coefficient (r) approaching 1.0000. nih.gov The rate constant (k) for the degradation in a basic medium was calculated to be 2.35 × 10⁻⁴ mol L⁻¹ s⁻¹. nih.govresearchgate.netnih.govsemanticscholar.org This is in contrast to the degradation in acidic medium, which follows first-order kinetics and proceeds at a faster rate, indicating lower stability of the drug in acidic environments compared to basic ones. nih.govnih.gov Although degradation is observed through the reduction of the drug's peak area in chromatographic analysis, the identification of specific degradation products in basic hydrolysis has been challenging. nih.govmdpi.com

Kinetic Parameters of Atorvastatin Degradation in Basic Medium
Kinetic ModelRate Constant (k)Correlation Coefficient (r)
Zero-Order2.35 × 10⁻⁴ mol L⁻¹ s⁻¹~1.0000

Identification and Structural Elucidation of Chemical Degradation Products

The characterization of degradation products is crucial for ensuring the safety and quality of pharmaceutical products. A variety of advanced analytical techniques are employed to identify and elucidate the structures of impurities formed during the degradation of atorvastatin.

Mass Spectrometry (LC-MS, LC-MS/MS, HR-MS) in Degradant Characterization

Liquid chromatography coupled with mass spectrometry (LC-MS) and its tandem (LC-MS/MS) and high-resolution (HR-MS) variants are powerful tools for the identification of atorvastatin's degradation products. researchgate.netresearchgate.net These techniques are instrumental in determining the molecular weights and fragmentation patterns of degradants formed under stress conditions such as hydrolysis, oxidation, and photolysis. nih.gov

Comprehensive mass fragmentation pathways for atorvastatin have been established using multi-stage mass spectrometric (MSn) studies, which serve as a basis for identifying unknown degradation products. nih.gov For instance, LC-MS studies have been used to determine the mass-to-charge ratio (m/z) of major degradants formed during acidic hydrolysis and oxidation. nih.gov High-resolution mass spectrometry (HR-MS) provides accurate mass measurements, which, combined with MS/MS fragmentation patterns, allows for the elucidation of plausible structures for impurities. nih.govnih.govnih.govresearchgate.net Techniques like liquid chromatography/time-of-flight mass spectrometry (LC/TOFMS) have also been utilized to identify hydrolytic, oxidative, and photolytic degradation products. nih.gov This approach has successfully identified several previously unknown hydrolytic products, including the dehydrated drug, dehydrated drug lactone, and various diastereomers. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

While mass spectrometry provides vital information about molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural assignment of degradation products. ijpsdronline.comgoogle.com Both 1D and 2D NMR techniques are applied to elucidate the precise chemical structure of isolated degradants. researchgate.netnih.gov

NMR spectroscopy, often used in conjunction with HR-MS data and X-ray crystal structure analysis, has been used to characterize novel degradation products formed under drastic acidic conditions. nih.gov For oxidative degradants, NMR analysis is crucial for confirming the structures proposed by mass spectrometry, revealing changes such as the oxidation of the pyrrole ring. researchgate.netnih.govijpsdronline.com Quantitative NMR (qNMR) has also been employed to determine the assay of isolated oxidative degradation products. nih.gov The combination of these powerful analytical techniques provides a comprehensive characterization of the impurities, ensuring a thorough understanding of the drug's stability profile. google.comgoogle.com

Characterization of Specific Degradants (e.g., desfluoro-atorvastatin, diastereomer-atorvastatin, atorvastatin lactone, oxidative products)

Forced degradation studies under various conditions have led to the identification and characterization of several specific atorvastatin degradants.

Desfluoro-atorvastatin : This analog, lacking the fluorine atom on the phenyl ring, has been synthesized and characterized as a potential impurity. researchgate.net

Diastereomer-atorvastatin : Atorvastatin possesses two chiral centers, leading to the possibility of four diastereomers. nih.gov LC-MS studies have identified diastereomers of the parent drug and its lactone and dehydrated forms as hydrolytic degradation products. nih.gov High-performance liquid chromatography (HPLC) methods have been specifically developed to separate and analyze these diastereomers. medjpps.comajol.info

Atorvastatin Lactone : This is one of the most prominent and frequently reported degradation products. beilstein-journals.org It is primarily formed under acidic conditions through intramolecular cyclization (Fischer esterification) of the 3,5-dihydroxyheptanoate side chain. beilstein-journals.orgmtc-usa.commtc-usa.com Atorvastatin lactone has also been identified as a product in oxidative degradation, likely due to the acidic environment of the peroxide solution. nih.gov It is also known to be an active metabolite of atorvastatin. caymanchem.com

Oxidative Products : Atorvastatin is susceptible to oxidation, primarily at the pyrrole ring. researchgate.netnih.gov Several oxidative degradation products have been prepared, isolated, and characterized. nih.govnih.gov The reaction often involves the formation of an intermediate endoperoxide, followed by rearrangement. researchgate.netnih.gov One such product, identified through LC-MS/MS and NMR, is 4-[1b-(4-Fluoro-phenyl)-6-hydroxy-6-isopropyl-1a-phenyl-6a-phenylcarbamoyl-hexahydro-1,2-dioxa-5a-aza-cyclopropa[a]inden-3-yl]-3-(R)-hydroxy-butyric acid, which has a molecular mass increased by two oxygen atoms compared to atorvastatin. nih.govijpsdronline.com Another reported oxidative degradant is 3-(4-Fluoro-benzoyl)-2-isobutyryl-3-phenyl-oxirane-2-carboxylic acid phenylamide. google.comgoogle.com

Characterized Degradation Products of Atorvastatin
Degradant NameFormation ConditionKey Structural Feature
desfluoro-atorvastatinProcess Impurity/SynthesisLacks fluorine atom on the phenyl group
diastereomer-atorvastatinHydrolysisDifferent stereochemical configuration at chiral centers
atorvastatin lactoneAcidic Hydrolysis, OxidationCyclic ester formed from the side chain
Oxidative Product (ATV-FX1)OxidationOxidation and rearrangement of the pyrrole ring
Oxidative Product (ATV-epoxy dion)Oxidation/PhotodecompositionOxirane ring formation

Advanced Analytical Chemistry for Characterization and Quantification

Chromatographic Method Development and Validation

Chromatographic techniques are central to the separation and quantification of Atorvastatin (B1662188) sodium from its related substances and impurities. jddtonline.infoijpsjournal.com

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of Atorvastatin. ijpsjournal.comtechnologynetworks.comwaters.com Reversed-phase HPLC (RP-HPLC) methods are particularly prevalent. ijrpr.com These methods are validated for parameters such as linearity, accuracy, precision, and robustness to ensure reliable results.

A common approach involves using a C18 column with a mobile phase consisting of a mixture of organic solvents like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer. ijrpr.comresearchgate.nettandfonline.com The United States Pharmacopeia (USP) monograph for Atorvastatin assay analysis outlines specific HPLC conditions that can be challenging due to the use of volatile components in the mobile phase and a long analysis time. technologynetworks.com To meet the system suitability criteria, measures such as using multiple vials for replicate injections and low vapor reservoir caps (B75204) for the mobile phase are employed. technologynetworks.comwaters.com

Detection is typically carried out using a UV detector at wavelengths ranging from 240 nm to 248 nm. tandfonline.comwjarr.com The retention time for Atorvastatin is generally short, often under 5 minutes, allowing for rapid analysis. researchgate.nettandfonline.com Validation studies demonstrate good linearity over a range of concentrations, with high correlation coefficients (r² > 0.999). researchgate.netingentaconnect.com The limits of detection (LOD) and quantification (LOQ) are typically in the nanogram per milliliter (ng/mL) range, showcasing the sensitivity of the method. researchgate.netwjarr.com

Table 1: Exemplary HPLC Method Parameters for Atorvastatin Sodium Analysis

Parameter Condition
Column C18 (e.g., 150 x 4.6mm, 5µm)
Mobile Phase Methanol: Water (90:10 v/v)
Flow Rate 0.7 ml/min
Detection Wavelength 243 nm
Retention Time ~4.02 min
Linearity Range 5-25 µg/ml
LOD 0.36 µg/ml

| LOQ | 1.08 µg/ml |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) offers a significant advancement over traditional HPLC, providing faster analysis times and improved resolution. oup.com UPLC methods have been developed for the simultaneous determination of Atorvastatin and its metabolites in human plasma, as well as for stability-indicating assays in combination drug products. oup.comrsc.org

These methods typically utilize sub-2 µm particle columns, which contribute to the enhanced separation efficiency. oup.com A UPLC-MS/MS method for quantifying Atorvastatin and its metabolites in human plasma demonstrated a run time of less than 4 minutes. rsc.org The validation of UPLC methods confirms their linearity, precision, and accuracy, with the ability to detect and quantify analytes at low concentrations (ng/mL levels). rsc.orgnih.gov

Table 2: UPLC Method Parameters for Atorvastatin and Metabolite Analysis

Parameter Condition
Column Acquity UPLC HSS T3 (3.0 mm × 100 mm, 1.8 μm)
Mobile Phase 0.05% (v/v) formic acid in water/acetonitrile (25 : 75, v/v)
Flow Rate 0.7 mL/min
Detection Tandem Mass Spectrometry (MS/MS)
Linearity Range 0.2–40 ng mL−1

| Run Time | < 4 minutes |

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) provides a simpler, more cost-effective alternative to HPLC for the quantification of Atorvastatin. ijpsonline.comijpsonline.com This technique allows for the simultaneous analysis of multiple samples on a single plate. ijpsonline.com

In HPTLC methods for Atorvastatin, pre-coated silica (B1680970) gel 60 F254 plates are commonly used as the stationary phase. ijpsonline.comijpsonline.com The mobile phase is typically a mixture of organic solvents such as chloroform, benzene, methanol, and acetic acid. ijpsonline.com Densitometric analysis is performed at a specific wavelength, often around 250 nm or 281 nm, to quantify the separated components. ijpsonline.comijpsonline.com

Validation of HPTLC methods demonstrates good linearity, precision, and accuracy. ijpsonline.comijpsonline.com The limit of detection and limit of quantification are typically in the nanogram per spot range. ijpsonline.comijpsonline.com

Table 3: HPTLC Method Parameters for Atorvastatin Sodium Analysis

Parameter Condition
Stationary Phase Precoated silica gel 60 F254
Mobile Phase Chloroform: Benzene: Methanol: Acetic Acid (6.0:3.0:1.0:0.1 v/v/v/v)
Detection Wavelength 250 nm
Linearity Range (Atorvastatin) 0.8 - 4.0 µ g/spot
LOD (Atorvastatin) 170 ng/spot

| LOQ (Atorvastatin) | 570 ng/spot |

Spectroscopic Analysis Techniques

Spectroscopic methods are widely used for both the qualitative characterization and quantitative determination of Atorvastatin sodium. clinicsearchonline.orgekb.eg

Ultraviolet-Visible (UV-Vis) Spectroscopy in Quantification

UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for the quantification of Atorvastatin in bulk and pharmaceutical dosage forms. ekb.egoatext.comglobaljournals.org The method is based on the measurement of the absorbance of a solution containing Atorvastatin at its wavelength of maximum absorbance (λmax). globaljournals.org

In methanol, Atorvastatin exhibits a λmax at approximately 244-247 nm. ekb.egglobaljournals.org The method is validated according to ICH guidelines and demonstrates excellent linearity over a specified concentration range, typically with a high correlation coefficient. ekb.egoatext.com First-order derivative spectrophotometry can also be employed to enhance specificity and resolve overlapping spectra in multi-component formulations. ekb.eg

Table 4: UV-Vis Spectrophotometric Method Validation Parameters for Atorvastatin

Parameter Finding
λmax (in Methanol) 247 nm
Linearity Range 5-20 μg ml-1
Correlation Coefficient (r²) > 0.999
LOD 1.0 μg ml-1

| LOQ | 3.0 μg ml-1 |

Fourier-Transform Infrared (FTIR) Spectroscopy in Characterization

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for the qualitative identification and characterization of Atorvastatin sodium. clinicsearchonline.org It is used to identify the functional groups present in the molecule by analyzing the absorption of infrared radiation. wjpmr.com

The FTIR spectrum of Atorvastatin shows characteristic peaks corresponding to its various functional groups. These include O-H stretching, N-H stretching, aromatic C-H stretching, aliphatic C-H stretching, and amide C=O stretching. researchgate.net This technique is particularly useful for confirming the identity of the drug and for studying drug-excipient compatibility in pharmaceutical formulations. wjpmr.com

Table 5: Characteristic FTIR Absorption Bands for Atorvastatin

Wavenumber (cm⁻¹) Functional Group Assignment
3363 O-H stretching
3236 N-H stretching
3055 Aromatic C-H stretching
2970 and 2920 Aliphatic C-H stretching

Method Validation Parameters for Chemical Analysis (ICH Guidelines)

Method validation is a critical process that confirms an analytical procedure is suitable for its intended use. For Atorvastatin sodium, this involves a series of tests to demonstrate the method's reliability and accuracy, as outlined by ICH guidelines. nih.govmdpi.com

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. echemi.com Selectivity refers to the method's ability to differentiate and quantify the analyte from other substances in the sample. echemi.com

For Atorvastatin sodium, specificity is often demonstrated through forced degradation studies. The drug is exposed to stress conditions like acid, base, oxidation, heat, and light to generate potential degradation products. impactfactor.orgresearchgate.net The analytical method, typically High-Performance Liquid Chromatography (HPLC), must be able to separate the intact Atorvastatin peak from any degradant peaks, confirming that the method is stability-indicating. impactfactor.orgresearchgate.netscispace.com Peak purity analysis using a photodiode array (PDA) detector is also employed to ensure that the chromatographic peak of Atorvastatin is spectrally homogeneous and not co-eluting with any impurities. nih.gov

In one study, an HPLC method demonstrated specificity by showing no interference from excipients in the tablet formulation and successfully separating Atorvastatin from its degradation products formed under stress conditions. scispace.com Another HPLC method was validated for specificity by exposing an Atorvastatin solution to 0.1 M HCl, 0.1 M NaOH, and 3% H2O2, with the resulting chromatograms showing a well-resolved peak for the intact drug. impactfactor.org

Linearity refers to the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The calibration range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. impactfactor.orgresearchgate.net

For the quantification of Atorvastatin sodium, various analytical techniques have demonstrated linearity over different concentration ranges. The linearity is typically evaluated by a series of at least five concentrations and is expressed by the correlation coefficient (R²) of the calibration curve. An R² value close to 1 indicates a strong linear relationship. oatext.com

Below is a table summarizing linearity data from various studies on Atorvastatin analysis:

Table 1: Linearity and Calibration Range for Atorvastatin Sodium Analysis
Analytical Technique Calibration Range Correlation Coefficient (R²) Reference
UV Spectrophotometry 20–120 µg/ml 0.9996 oatext.com
UV Spectrophotometry 5-20 µg/ml >0.99 ekb.eg
HPTLC 500–2500 ng/band Not specified nih.gov
RP-HPLC 0.125–100 µg/mL 0.9997 researchgate.net
RP-HPLC 5-25 µg/mL 0.994 nih.gov
Spectrofluorimetry 0.4–12 µg/ml 0.9999 researchgate.net
Voltammetry 1.2–53.33 µM Not specified mdpi.com
HPLC 1-30 µg/ml 0.9993 nih.gov

Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. chromatographyonline.com It is typically assessed at two levels:

Repeatability (Intra-day precision): This assesses the precision over a short interval of time with the same analyst and equipment. chromatographyonline.comut.ee It is determined by analyzing a minimum of six replicate samples at 100% of the test concentration or by analyzing nine determinations across the specified range (three concentrations, three replicates each). chromatographyonline.com

Intermediate Precision (Inter-day precision): This evaluates within-laboratory variations, such as different days, different analysts, or different equipment. chromatographyonline.comut.ee

Precision is usually expressed as the Relative Standard Deviation (%RSD). For Atorvastatin sodium analysis, acceptable %RSD values are typically less than 2%. jddtonline.info

Table 2: Precision Data for Atorvastatin Sodium Analysis

Analytical Technique Precision Level Concentration(s) %RSD Reference
UV Spectrophotometry Intra-day Not specified 0.2598 oatext.com
UV Spectrophotometry Inter-day Not specified 0.2987 oatext.com
HPTLC Intra-day & Inter-day 3 different concentrations < 1.5% nih.gov
RP-HPLC Intra-day 0.05, 0.5, 5, 50 µg/mL < 2% researchgate.net
RP-HPLC Inter-day 0.05, 0.5, 5, 50 µg/mL < 2% researchgate.net
RP-HPLC Intra-day 5-25 µg/mL 0.57% nih.gov
RP-HPLC Inter-day 5-25 µg/mL 0.02% nih.gov

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. impactfactor.orgnih.gov

LOD and LOQ are often calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 × σ/S and LOQ = 10 × σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve). nih.gov

Table 3: LOD and LOQ for Atorvastatin Sodium Analysis

Analytical Technique LOD LOQ Reference
UV Spectrophotometry 0.19872 µg/ml 0.652387 µg/ml oatext.com
UV Spectrophotometry 1.0 µg/ml 3.0 µg/ml ekb.eg
RP-HPLC 5.0 ng/ml 15 ng/ml impactfactor.org
RP-HPLC 0.20 µg/mL 0.60 µg/mL researchgate.net
Spectrofluorimetry 0.079 µg/ml 0.24 µg/ml researchgate.net
RP-HPLC 1.294 µg/mL (in plasma) 1.384 µg/mL (in plasma) nih.gov
HPLC-UV 3.45 ng/mL 10.45 ng/mL wjarr.com
Voltammetry 1.92 x 10⁻⁷ M 6.39 x 10⁻⁷ M mdpi.com

Robustness is the capacity of an analytical method to remain unaffected by small, but deliberate, variations in method parameters. core.ac.uk This provides an indication of its reliability during normal usage. For HPLC methods, parameters that are typically varied include:

pH of the mobile phase

Composition of the mobile phase (e.g., percentage of organic solvent)

Flow rate

Column temperature

Wavelength of detection

In one study evaluating an HPLC method for Atorvastatin, robustness was tested by changing the pH and the percentage of acetonitrile in the mobile phase. core.ac.uk It was observed that a decrease in the acetonitrile proportion led to an increase in retention time. core.ac.uk Another spectrophotometric method's robustness was confirmed by noting that slight variations (±10%) in the amount of a reagent did not significantly affect the absorbance. researchgate.net

Computational Chemistry and Molecular Modeling in Chemical Research

Molecular Docking Studies with 3-Hydroxy-3-methylglutaryl-CoA Reductase (HMG-CoA Reductase)

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target protein). In the case of atorvastatin (B1662188), docking studies are crucial for understanding how it fits into the active site of its target enzyme, HMG-CoA reductase. ijpsjournal.com These simulations model the ligand-protein complex, allowing for a detailed analysis of the binding mode and affinity. The functional form of HMG-CoA reductase is a dimer, and this dimeric structure is typically used for docking studies. niscpr.res.in

Molecular docking studies have revealed the specific interactions between atorvastatin and the HMG-CoA reductase active site. The HMG-like moiety of atorvastatin binds to the same site as the natural substrate, HMG-CoA, effectively blocking it from accessing the enzyme. helsinki.fibiorxiv.org The binding is characterized by a network of hydrogen bonds and hydrophobic interactions. asianpubs.orgijrpr.com

Key amino acid residues of HMG-CoA reductase are consistently identified as crucial for binding atorvastatin. These include:

Arginine (Arg590) : This residue interacts with the fluorophenyl group of atorvastatin and forms a salt bridge, a significant stabilizing interaction not observed with all statins. niscpr.res.inhelsinki.fi

Serine (Ser565) and Lysine (Lys735) : These residues form hydrogen bonds with the dihydroxyheptanoic acid portion of atorvastatin. helsinki.finih.gov

Aspartic Acid (Asp690) and Lysine (Lys691) : These are also involved in the hydrogen bonding network. niscpr.res.innih.gov

Hydrophobic Interactions : The hydrophobic core of atorvastatin, including its multiple aromatic rings, engages in van der Waals forces and pi-pi stacking with hydrophobic residues in the active site, contributing significantly to the stability of the complex. ijrpr.com

The flexibility of certain residues near the carboxyl terminus of the enzyme is also critical; without this conformational adaptability, the binding of the bulky statin molecule would be sterically hindered. biorxiv.orgrcsb.org

Binding affinity quantifies the strength of the interaction between the ligand and its target. In computational studies, this is often expressed as a docking score or binding energy (in kcal/mol or kJ/mol) or as an inhibition constant (Ki). Lower binding energy values indicate a more stable and robust interaction. researchtrend.net

Studies have consistently shown that atorvastatin has a high binding affinity for HMG-CoA reductase. ijrpr.com The binding is driven by favorable enthalpic contributions from the specific hydrogen bonds and hydrophobic interactions. ijrpr.com Thermodynamic analyses show that at 25°C, the entropy change is the dominant contributor to the binding affinity of atorvastatin. nih.govacs.org

Computational ModelPredicted Binding Affinity of AtorvastatinReference
Molecular Docking-5.76 kJ/mol ijpsjournal.com
Molecular Docking-5.49 kcal/mol mdpi.com
Molecular Docking-35.89 kcal/mol (MM-GBSA Score) tandfonline.com
Inhibition KineticsKi value in the low nanomolar range nih.govacs.org
Quantum Biochemistry~320 kcal·mol⁻¹ researchgate.net

This table presents a selection of reported binding affinity values for atorvastatin with HMG-CoA reductase from various computational studies. The values vary based on the specific computational method and parameters used.

Molecular Dynamics (MD) Simulations for Ligand-Receptor Interactions

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movements and conformational changes of the ligand-receptor complex over time, providing deeper insights into the stability of the interaction. nih.gov

MD simulations performed on the atorvastatin-HMG-CoA reductase complex have consistently demonstrated the stability of the binding. ijrpr.comnih.gov The root mean square deviation (RMSD), a measure of the average change in displacement of atoms, typically reaches an equilibrium after a few nanoseconds, indicating that atorvastatin remains stably bound within the active site and does not easily get displaced. asianpubs.org

These simulations confirm the importance of the interactions identified in docking studies, such as the hydrogen bonds with residues like Lys735, Arg590, Asp690, and Asn686. nih.gov The simulations show that these key interactions are maintained over time, which explains the high biological efficacy and long plasma half-life of the drug. ijrpr.com The hydrophobic and electrostatic fields are shown to play a key role in the stability of the complex. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com

Both 2D and 3D-QSAR models have been developed for HMG-CoA reductase inhibitors, including atorvastatin and its analogs, to guide the design of new and more potent compounds. nih.gov

2D-QSAR: This approach uses 2D structural descriptors (e.g., molecular weight, connectivity indices, charge) to predict biological activity. mdpi.comresearchgate.net While simpler and faster than 3D-QSAR, it can be highly effective for screening large databases of potential drug candidates. mdpi.compreprints.org For a series of atorvastatin analogs, a 2D-QSAR model was developed using descriptors related to charge (GATS1p), connectivity (SCH-7), and distance (VE1_D), yielding a statistically significant model for predicting HMGCR inhibition. researchgate.neteurekaselect.comingentaconnect.com

3D-QSAR: This method uses 3D structural information, considering the spatial arrangement of atoms. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build models. These models correlate the 3D steric and electrostatic fields of molecules with their inhibitory activity.

A study on 120 atorvastatin analogues produced robust 3D-QSAR models:

CoMFA Model : Achieved a conventional regression coefficient (r²) of 0.977. nih.gov

CoMSIA Model : Resulted in an r² of 0.919. nih.gov

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a 3D-Quantitative Structure-Activity Relationship (3D-QSAR) method used to correlate the biological activity of molecules with their 3D shape and electrostatic properties. In the context of atorvastatin, CoMFA has been employed to understand the structural requirements for its inhibitory activity against 3-Hydroxy-3-methylglutaryl coenzyme-A reductase (HMG-CoA reductase).

A key study involving 120 atorvastatin analogues developed a CoMFA model to predict their inhibitory activity. researchgate.netnih.gov The model demonstrated strong predictive power, yielding a cross-validated coefficient (q²) of 0.558 and a non-cross-validated correlation coefficient (r²) of 0.977. researchgate.netnih.gov The analysis of the CoMFA contour maps indicated that both steric and electrostatic fields are critical for the activity of these compounds. The results highlighted that favorable steric interactions (represented by green contours) and electropositive potentials (represented by blue contours) in specific regions around the molecule would enhance its biological activity. Conversely, unfavorable steric bulk (yellow contours) and electronegative potentials (red contours) would diminish it. These findings suggest that the shape and electronic properties of the atorvastatin molecule are finely tuned for optimal interaction with the HMG-CoA reductase active site. researchgate.netnih.gov Another study focusing on a set of 35 statins and similar compounds also established predictive CoMFA models, achieving a q² of up to 0.731 and an r² of up to 0.947 when using a docking-based alignment method. acs.org

Comparative Molecular Similarity Indices Analysis (CoMSIA)

Similar to CoMFA, Comparative Molecular Similarity Indices Analysis (CoMSIA) is another 3D-QSAR technique that evaluates the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields of a set of aligned molecules. For atorvastatin and its analogues, CoMSIA provides a more detailed understanding of the non-covalent interactions governing their binding to HMG-CoA reductase.

In the same study that analyzed 120 atorvastatin analogues, a CoMSIA model was also generated. researchgate.netnih.gov This model showed good statistical significance with a q² value of 0.582 and an r² value of 0.919. researchgate.netnih.gov The CoMSIA results corroborated the CoMFA findings, emphasizing the importance of electrostatic and hydrophobic fields in the quantitative structure-activity relationship model. researchgate.netnih.gov The analysis of CoMSIA contour maps provides crucial information for drug design; for instance, it can pinpoint areas where adding a hydrophobic group or a hydrogen bond donor/acceptor would likely increase the binding affinity and, consequently, the inhibitory potency of the molecule.

Free Energy Calculations (e.g., MM-GBSA) for Binding Assessment

Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) is a popular method for estimating the free energy of binding of a ligand to a protein. This calculation is critical for ranking potential drug candidates and understanding the stability of the ligand-receptor complex.

MM-GBSA calculations have been applied to atorvastatin and its derivatives to assess their binding affinity to HMG-CoA reductase. Following molecular dynamics simulations that explore the dynamic behavior of the ligand in the binding pocket, MM-GBSA is used to calculate the binding free energy. researchgate.net For example, a study that performed molecular dynamics simulations on newly designed atorvastatin derivatives calculated the binding free energy using this method. One promising analogue, designated as compound 1a, was found to have a favorable MM-GBSA binding free energy of -45.35 kcal/mol, indicating a strong and stable interaction with the HMG-CoA reductase active site. researchgate.net Such calculations are invaluable for validating docking results and providing a more accurate prediction of a compound's potency before undertaking its chemical synthesis. researchgate.net

In Silico Design of Novel Atorvastatin Analogues for Enhanced Activity

The insights gained from computational studies like CoMFA, CoMSIA, and MM-GBSA are instrumental in the rational, in silico design of novel atorvastatin analogues with potentially enhanced activity, better selectivity, or improved pharmacokinetic profiles. ijrpr.com

Several research efforts have focused on designing new HMG-CoA reductase inhibitors based on the atorvastatin scaffold. ijrpr.comajrconline.org One computational study predicted that introducing fluorine atoms or gem-difluoro groups to the atorvastatin structure could significantly improve its inhibitory activity. researchgate.netnih.gov This is a strategy aimed at enhancing binding affinity and reducing metabolic degradation. ijrpr.com

Another design approach involved modifying the fluorophenyl group of the atorvastatin molecule. ajrconline.org In one study, the fluorine atom was replaced with various substituents, including -Br, -Cl, CCl3, CF3, CH2OH, and -CH2CH2CH3. ajrconline.org The subsequent docking studies of these six new analogues against HMG-CoA reductase revealed that the analogues with -CH2CH2CH3 and -Cl substituents showed the highest binding affinity with the target enzyme. ajrconline.org These in silico findings guide medicinal chemists in prioritizing which novel compounds to synthesize and test, thereby accelerating the drug discovery process. researchgate.netijrpr.com

Chemical Compatibility Studies with Pharmaceutical Excipients

Thermal Analysis Techniques for Chemical Interaction Detection (e.g., DSC)

Thermal analysis methods are fundamental in screening for drug-excipient incompatibility. Differential Scanning Calorimetry (DSC) is a widely used thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. In compatibility studies, physical or chemical interactions between an API and an excipient can be identified by changes in the DSC thermogram of their physical mixture compared to the thermograms of the individual components. Such changes can include the appearance of new peaks, the disappearance or shift of existing peaks (especially the melting endotherm of the drug), and variations in the enthalpy of melting. scribd.com

Studies on Atorvastatin (B1662188) calcium have utilized DSC to evaluate its compatibility with numerous excipients. The DSC curve of pure Atorvastatin typically shows a characteristic melting endotherm. researchgate.net The disappearance, shifting, or significant change in the enthalpy of this peak in a drug-excipient mixture is indicative of an interaction. scribd.com

Research findings have shown potential physical interactions between Atorvastatin and several common excipients. For instance, DSC studies revealed interactions with microcrystalline cellulose (B213188) (Avicel 101), magnesium stearate, mannitol, and sodium lauryl sulfate. researchgate.netijpsdronline.com In a mixture with mannitol, the characteristic melting peak of Atorvastatin disappeared, suggesting a potential physical or chemical interaction. scribd.comijpsdronline.com Similarly, physical interactions were suggested with croscarmellose, pre-gelatinized starch, microcrystalline cellulose (both 101 and 102), sodium starch glycolate (B3277807), and sodium lauryl sulfate, as the drug's melting peak vanished in the binary mixtures. scribd.com

Conversely, some excipients have shown compatibility. In a mixture with lactose (B1674315), the characteristic endothermic peaks of lactose were observed, but the Atorvastatin peak disappeared. This was interpreted not as an incompatibility, but as a result of the drug dissolving in the molten lactose, which melts at a lower temperature. scribd.com Other studies have also confirmed compatibility with lactose. researchgate.net

The table below summarizes the findings from various DSC compatibility studies on Atorvastatin and its excipients.

ExcipientDSC ObservationIndicated InteractionReference(s)
Microcrystalline Cellulose (MCC 101) Disappearance or shift of drug's melting peak.Physical Interaction scribd.comresearchgate.netnih.govplos.org
Magnesium Stearate Disappearance of drug's melting peak.Physical Interaction scribd.comresearchgate.netresearchgate.netijpsdronline.com
Mannitol Disappearance of drug's melting peak.Physical Interaction scribd.comresearchgate.netresearchgate.netijpsdronline.com
Sodium Lauryl Sulfate Disappearance of drug's melting peak.Physical Interaction scribd.comresearchgate.netresearchgate.netijpsdronline.com
Croscarmellose Disappearance of drug's melting peak.Physical Interaction scribd.comresearchgate.net
Sodium Starch Glycolate Disappearance of drug's melting peak.Physical Interaction scribd.comresearchgate.net
Pregelatinized Starch Disappearance of drug's melting peak.Physical Interaction scribd.comresearchgate.net
Lactose Disappearance of drug peak due to dissolution in molten excipient.No Incompatibility scribd.comresearchgate.netnih.gov
Calcium Carbonate Drug's melting peak maintained.Compatible plos.org
Hydroxypropyl Cellulose Drug's melting peak maintained.Compatible plos.org
Polysorbate 80 Drug's melting peak maintained.Compatible plos.org

Spectroscopic Methods for Chemical Interaction Detection (e.g., FTIR)

Fourier-transform infrared spectroscopy (FTIR) is another cornerstone technique for assessing drug-excipient compatibility. wjpmr.com FTIR is valuable because it can detect changes in the chemical structure of the API by observing shifts in the vibrational frequencies of its functional groups upon interaction with an excipient. conicet.gov.ar The appearance of new absorption bands, the disappearance of characteristic drug peaks, or significant shifts in peak position in the spectrum of a drug-excipient mixture can signify a chemical interaction. ijnrd.org

FTIR studies are often used to confirm or clarify findings from DSC analysis. ijpsdronline.com For Atorvastatin, the pure drug exhibits characteristic absorption peaks corresponding to its various functional groups, such as N-H, O-H, C=O, C=C, C-O, and C-N stretching vibrations. ijpsdronline.com

In several studies, FTIR analysis of mixtures of Atorvastatin calcium trihydrate with excipients such as microcrystalline cellulose, calcium carbonate, lactose monohydrate, croscarmellose sodium, hydroxypropyl cellulose, and polysorbate 80 showed no significant changes in the characteristic peaks of the drug, indicating compatibility. nih.govplos.orgejbps.com However, it was noted that for some excipients like calcium carbonate and magnesium stearate, overlapping bands in the spectra could make a clear interpretation of potential interactions difficult. plos.org Other studies using FTIR have also concluded that there is no interaction between Atorvastatin and excipients like sodium starch glycolate and crospovidone. ejbps.com

The table below presents the characteristic FTIR peaks for Atorvastatin calcium and summarizes the compatibility findings.

Functional GroupCharacteristic Peak (cm⁻¹)Reference(s)
O-H Stretching ~3363 ijpsdronline.com
N-H Stretching ~3400 ajol.info
C=O Stretching ~1649 ijpsdronline.com
Aromatic Secondary N-H Vibrations ~1577 ijpsdronline.com
C=C Stretching ~1550 ijpsdronline.com
C-N Stretching ~1317 ijpsdronline.com
C-O Stretching ~1217 ijpsdronline.com
ExcipientFTIR ObservationIndicated InteractionReference(s)
Microcrystalline Cellulose No significant changes in drug's characteristic peaks.Compatible nih.govplos.org
Lactose Monohydrate No significant changes in drug's characteristic peaks.Compatible nih.govplos.org
Croscarmellose Sodium No significant changes in drug's characteristic peaks.Compatible nih.govplos.org
Sodium Starch Glycolate No significant changes in drug's characteristic peaks.Compatible ejbps.com
Crospovidone No significant changes in drug's characteristic peaks.Compatible ejbps.com
Calcium Carbonate No significant changes observed, but potential for overlapping peaks.Compatible nih.govplos.org
Magnesium Stearate No significant changes observed, but potential for overlapping peaks.Compatible nih.govplos.org

Data Analysis Methodologies for Compatibility Assessment (e.g., Pearson's Correlation)

While visual inspection of DSC thermograms and FTIR spectra is informative, it can be subjective. To provide a more quantitative and objective assessment of compatibility, data analysis methodologies can be applied. Pearson's correlation is a statistical method used to measure the linear relationship between two datasets. In the context of FTIR compatibility studies, it is used to compare the spectrum of a drug-excipient mixture with a theoretical spectrum that represents a simple sum of the individual components. researchgate.netresearchgate.net

A Pearson's correlation coefficient value close to 1.0 indicates a high degree of similarity between the experimental and theoretical spectra, suggesting the absence of a significant interaction. conicet.gov.ar Correlation values between 0.80 and 1.00 are generally considered high and indicative of a simple physical mixture. researchgate.netconicet.gov.ar Moderate correlations (0.50 to 0.80) may suggest the presence of interactions, while low correlations (below 0.50) point towards a high degree of dissimilarity, likely due to chemical degradation or significant interaction. researchgate.netconicet.gov.ar

This methodology has been successfully applied to corroborate DSC results for Atorvastatin compatibility studies. researchgate.netresearchgate.net For example, analysis of DSC and evaluation using Pearson's correlation of FTIR data indicated physical interactions with excipients such as starch glycolate, pre-gelatinized starch, croscarmellose, sodium lauryl sulfate, magnesium stearate, and mannitol. researchgate.netresearchgate.net The same analysis confirmed the absence of an interaction with lactose, supporting the interpretation of the DSC results. researchgate.netresearchgate.net The use of Pearson's correlation is thus a valuable tool for evaluating potential interactions that may not be clearly evident through visual analysis alone. researchgate.net

ExcipientPearson's Correlation Analysis FindingReference(s)
Starch Glycolate Indicated physical interaction. researchgate.netresearchgate.net
Pregelatinized Starch Indicated physical interaction. researchgate.netresearchgate.net
Croscarmellose Indicated physical interaction. researchgate.netresearchgate.net
Sodium Lauryl Sulfate Indicated physical interaction. researchgate.netresearchgate.net
Magnesium Stearate Indicated physical interaction. researchgate.netresearchgate.net
Mannitol Indicated physical interaction. researchgate.netresearchgate.net
Lactose Indicated no interaction. researchgate.netresearchgate.net

Biopharmaceutical Classification and Chemical Approaches to Solubility Enhancement

Chemical Principles Governing Aqueous Solubility and Dissolution

The dissolution rate is further governed by the Noyes-Whitney equation, which links the rate of dissolution to the drug's surface area and its saturation solubility in the diffusion layer. sphinxsai.com The crystalline nature of Atorvastatin (B1662188) contributes to its low aqueous solubility and, consequently, a slow dissolution rate. nih.govpharmacophorejournal.com Physical modifications aimed at increasing the surface area, such as micronization, or altering the solid-state properties from crystalline to amorphous, are key strategies to enhance dissolution. ajol.infofarmaciajournal.comrjpdft.comijrpr.com An amorphous state disrupts the crystal lattice energy, leading to improved wettability and a higher dissolution rate compared to the stable crystalline form. pharmacophorejournal.comajol.inforjpdft.comnih.gov The addition of buffering or alkalizing agents to a formulation can also increase the microenvironmental pH, promoting the ionization of the Atorvastatin molecule and thereby enhancing its solubility and dissolution. farmaciajournal.com

Formulation Strategies Based on Chemical Modifications for Solubility Enhancement

To overcome the challenges posed by Atorvastatin's low aqueous solubility, various formulation strategies focusing on chemical and physical modifications have been developed. These techniques aim to enhance the dissolution rate and, subsequently, the oral bioavailability of the drug.

Solid dispersion (SD) is a widely employed technique to improve the solubility of poorly water-soluble drugs like Atorvastatin. nih.govrjptonline.orgrjpdft.comnih.govmedipol.edu.tr This method involves dispersing the drug in an inert, hydrophilic carrier matrix at the solid-state. nih.govrjptonline.org The enhancement in dissolution is attributed to several mechanisms, including a reduction in drug particle size to a molecular or amorphous level, increased surface area and wettability, and the conversion of the drug from a crystalline to a more soluble amorphous form. pharmacophorejournal.comrjpdft.comsphinxsai.comnih.govmedipol.edu.tr

Various hydrophilic carriers have been investigated for creating Atorvastatin solid dispersions, including synthetic polymers like Polyethylene Glycols (PEG 4000, PEG 6000), Polyvinylpyrrolidone (PVP K30), Hydroxy Propyl Methyl Cellulose (B213188) (HPMC), and natural polymers like Neem Gum and Fenugreek Seed Mucilage. nih.govsaudijournals.comrjpdft.comsphinxsai.comnih.govjocpr.commui.ac.ir The choice of carrier and the drug-to-carrier ratio significantly impacts the dissolution enhancement. rjpdft.commedipol.edu.trjocpr.com Common methods for preparing these dispersions include solvent evaporation, fusion (melting), and kneading. nih.govpharmacophorejournal.comnih.govmedipol.edu.tr Studies have consistently shown that solid dispersions can markedly increase the dissolution rate of Atorvastatin compared to the pure drug or simple physical mixtures. nih.govrjpdft.comnih.govjocpr.com For example, a solid dispersion of Atorvastatin with PVP K30 at a 1:8 ratio showed the highest dissolution rate, and another study using PEG 4000 at a 1:3 ratio also demonstrated significantly faster dissolution. rjpdft.comnih.govjocpr.com X-ray diffraction (XRD) and Differential Scanning Calorimetry (DSC) studies often confirm the transition of Atorvastatin from a crystalline to an amorphous state within the dispersion, which is a key factor in the observed solubility enhancement. rjptonline.orgpharmacophorejournal.comrjpdft.comnih.gov

Table 1: Research Findings on Atorvastatin Solid Dispersions

Carrier(s)Drug:Carrier RatioPreparation MethodKey FindingReference
PVP K301:8Solvent EvaporationShowed the highest dissolution rate among tested ratios. rjpdft.com
PEG 40001:3Fusion / Dropping MethodSignificantly increased dissolution rate (91.66% release in 1 hr). nih.govjocpr.com
Neem GumN/ASolvent EvaporationSolubility increased with higher concentrations of Neem Gum. nih.gov
Maltose Monohydrate1:3Kneading MethodAchieved 99.59% drug release within 60 minutes. pharmacophorejournal.com
Croscarmellose Sodium (CCS)1:2Solvent EvaporationAchieved almost 99% cumulative drug release and showed good compatibility. ajol.info

Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) represent another effective approach for formulating poorly soluble drugs. scispace.commdpi.comresearchgate.net SNEDDS are isotropic mixtures of oils, surfactants, and sometimes cosurfactants or cosolvents, which spontaneously form fine oil-in-water nanoemulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. scispace.comsci-hub.seresearchgate.net The resulting nano-sized emulsion droplets (typically < 200 nm) provide a large interfacial surface area for drug release and absorption. scispace.comresearchgate.netnih.gov For Atorvastatin, SNEDDS formulations can significantly enhance its dissolution and oral bioavailability. scispace.commdpi.comnih.gov

The selection of components is critical for a stable and efficient SNEDDS. scispace.comresearchgate.net The drug must have good solubility in the oil phase to avoid precipitation. scispace.com Common components used in Atorvastatin SNEDDS include oleic acid as the oil phase, and non-ionic surfactants like Tween 80 and Brij 30. scispace.com Ternary phase diagrams are constructed to identify the optimal ratios of oil, surfactant, and cosurfactant that form stable nanoemulsions. scispace.comresearchgate.netrjptonline.org

A significant challenge with SNEDDS containing fatty acids is the potential for degradation of acid-labile drugs like Atorvastatin. mdpi.com A recent innovative approach to address this instability involves the incorporation of an alkalizing agent, such as sodium bicarbonate, into the SNEDDS formulation. mdpi.com This creates a "carbonated SNEDDS" where the sodium bicarbonate increases the microenvironmental pH within the formulation, significantly reducing the degradation rate of Atorvastatin. mdpi.com One study found that incorporating sodium bicarbonate reduced the degradation rate of Atorvastatin by six-fold compared to a standard SNEDDS formulation over 45 days. mdpi.comresearchgate.net

Table 2: Research Findings on Atorvastatin SNEDDS

OilSurfactant(s) / Cosurfactant(s)Key FindingReference
Oleic AcidTween 80, Brij 30Formulation with 20% oleic acid and 60% Tween 80 showed a significant increase in dissolution rate (99.65% in 90 mins). scispace.com
Oleic AcidTween 80, Propylene GlycolOptimized SNEDDS formula had a mean globule size of 73.5 nm. nih.gov
N/ASodium Bicarbonate (as stabilizer)Carbonated SNEDDS reduced the drug degradation rate by six-fold. mdpi.com
Oleic AcidTween 80, Span 80Chitosan-coated SNEDDS showed suitability for effective systemic delivery. nih.gov

Niosomes are vesicular drug delivery systems composed of non-ionic surfactants and cholesterol, which self-assemble into a bilayer structure in an aqueous medium. mdpi.comijsra.netsciforum.netpharmaexcipients.com These vesicles can encapsulate both hydrophilic and lipophilic drugs, making them a versatile platform for enhancing the solubility and modifying the release of compounds like Atorvastatin. mdpi.comijsra.netsciforum.net The structure of a niosome features a hydrophilic core, suitable for entrapping water-soluble drugs, and a lipophilic bilayer, where lipid-soluble drugs like Atorvastatin can be incorporated. mdpi.comsciforum.net

The preparation of Atorvastatin niosomes commonly involves the thin-film hydration technique. mdpi.comijsra.net In this method, the non-ionic surfactant (e.g., Span 60, Span 80, Tween 60), cholesterol, and the drug are dissolved in an organic solvent like chloroform. mdpi.comijsra.net The solvent is then evaporated under vacuum, leaving a thin lipid film on the inner surface of a flask. mdpi.comijsra.net This film is subsequently hydrated with an aqueous buffer, leading to the spontaneous formation of multilamellar niosomal vesicles. ijsra.net

The chemical properties of the niosomal components, such as the type of surfactant and the cholesterol content, significantly influence the vesicle's characteristics, including particle size, stability, and drug entrapment efficiency. ijsra.netpharmaexcipients.com Cholesterol is a crucial component that modulates the fluidity and stability of the niosomal bilayer. ijsra.netpharmaexcipients.com Studies have shown that niosomes can successfully encapsulate Atorvastatin with high entrapment efficiency (up to 84% in one study) and form stable, homogenous vesicles. mdpi.com By encapsulating the drug, niosomes can enhance its solubility and provide a platform for controlled or targeted delivery. ijsra.netpharmaexcipients.com

Q & A

Q. What validated analytical methods are recommended for quantifying atorvastatin sodium in pharmaceutical formulations and biological matrices?

Methodological Answer :

  • UV-Vis Spectrophotometry : Utilizes ion-pair complex formation with acid dyes (e.g., bromocresol green) for quantification in pure and dosage forms. Validation parameters include linearity (1–30 µg/mL), LOD (0.2 µg/mL), and LOQ (0.6 µg/mL) .
  • HPLC : Reverse-phase C18 columns with mobile phases like acetonitrile:phosphate buffer (pH 3.0) enable separation with UV detection at 246 nm. Validation follows ICH guidelines for precision (RSD <2%) and recovery (98–102%) .
  • Voltammetry : Nanomaterial-based sensors (e.g., carbon nanotubes) offer high sensitivity (LOD: 0.1 µM) for electrochemical detection in biological fluids .

Q. How should researchers validate analytical methods for atorvastatin sodium to ensure regulatory compliance?

Methodological Answer : Follow ICH Q2(R1) guidelines for:

  • Linearity : Test over 50–150% of target concentration (R² ≥0.995).
  • Accuracy : Spike recovery studies in triplicate (98–102% recovery).
  • Precision : Intra-day/inter-day RSD ≤2%.
  • Robustness : Vary pH, flow rate, or column temperature (≤5% deviation) .

Q. What protocols ensure stability of atorvastatin sodium reference standards in long-term studies?

Methodological Answer :

  • Storage : -20°C in amber vials under nitrogen to prevent photodegradation/hydrolysis.
  • Stability Testing : Conduct forced degradation (acid/alkali hydrolysis, oxidation) and monitor via HPLC.
  • Reconstitution : Use methanol:water (70:30) for stock solutions; validate stability over 24 hours at 4°C .

Q. How to design experiments assessing atorvastatin’s stability in biological samples (e.g., plasma)?

Methodological Answer :

  • Sample Preparation : Add stabilizers (e.g., EDTA) to inhibit esterase activity.
  • Extraction : Liquid-liquid extraction with tert-butyl methyl ether; validate recovery (≥85%).
  • Storage Conditions : Test freeze-thaw cycles (≤3 cycles) and long-term stability (-80°C for 6 months) .

Advanced Research Questions

Q. How to optimize enzymatic synthesis of atorvastatin intermediates while minimizing waste?

Methodological Answer :

  • Biocatalysis : Use ketoreductase (KRED) and halohydrin dehalogenase (HHDH) for stereoselective synthesis.
  • Cofactor Regeneration : NADP-dependent glucose dehydrogenase reduces cofactor costs.
  • Green Metrics : Target E-factor <6 (excluding water) via enzyme evolution (gene shuffling improves volumetric productivity 2500-fold) .

Q. How to resolve contradictions in clinical trial data on atorvastatin’s hepatotoxicity risk?

Methodological Answer :

  • Confounder Adjustment : Use multivariate regression to control for age, BMI, baseline liver function, and comorbidities (Table 2 in ).
  • Dose-Response Analysis : Stratify by dose (e.g., 40 mg vs. 80 mg/day) and monitor ALT/AST levels.
  • Meta-Analysis : Pool data from 44 trials (n=9,416) to assess safety profiles; report odds ratios with 95% CI .

Q. What experimental designs are optimal for evaluating atorvastatin’s pleiotropic effects (e.g., anti-inflammatory)?

Methodological Answer :

  • In Vitro Models : LPS-stimulated macrophages to measure cytokine suppression (IL-6, TNF-α) via ELISA.
  • In Vivo Models : Collagen-induced arthritis in rodents; assess joint inflammation histologically.
  • Omics Integration : RNA-seq to identify downstream targets (e.g., NF-κB pathway inhibition) .

Q. How to address variability in pharmacokinetic studies of atorvastatin sodium?

Methodological Answer :

  • Population PK Modeling : Use nonlinear mixed-effects models (NONMEM) to account for covariates (e.g., CYP3A4 polymorphisms).
  • Bioanalytical Validation : Ensure LC-MS/MS methods meet FDA criteria for matrix effects (<15%) and carryover (<20% LLOQ) .

Q. What methodologies validate nanoparticle-based delivery systems for atorvastatin?

Methodological Answer :

  • Characterization : Dynamic light scattering (PDI <0.2), TEM for morphology, and DSC for encapsulation efficiency (>80%).
  • In Vivo Testing : Pharmacokinetic profiling in rats (AUC0–24, Cmax) and tissue distribution via radiolabeling .

Q. How to design multi-site studies on atorvastatin’s efficacy in diverse populations?

Methodological Answer :

  • Protocol Harmonization : Standardize endpoints (e.g., LDL-C reduction) and inclusion criteria across sites.
  • Ethics Compliance : Obtain approval from centralized committees (e.g., MHRA in the UK) and audit data integrity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.